molecular formula C10H12O3 B8799768 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol CAS No. 56287-54-8

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol

Cat. No.: B8799768
CAS No.: 56287-54-8
M. Wt: 180.20 g/mol
InChI Key: OLNOTJHBJKYXPO-UHFFFAOYSA-N
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Description

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol is a chemical compound featuring a benzo[1,3]dioxole (methylenedioxyphenyl) core, a structure of significant interest in medicinal and synthetic chemistry. The benzodioxole group is a common pharmacophore found in compounds studied for various biological activities. Researchers value this structural motif for its potential role in the development of novel therapeutic agents, as similar structures have been investigated for their interactions with enzymatic targets and cellular pathways. As a building block in organic synthesis, this ethanol-functionalized derivative can be utilized in condensation reactions, esterifications, and as an intermediate for the construction of more complex molecules. The compound must be handled with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56287-54-8

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-methyl-1,3-benzodioxol-2-yl)ethanol

InChI

InChI=1S/C10H12O3/c1-10(6-7-11)12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3

InChI Key

OLNOTJHBJKYXPO-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CCO

Origin of Product

United States

Preparation Methods

Cyclization of Catechol Derivatives

The benzodioxole ring is typically synthesized via cyclization of catechol (1,2-dihydroxybenzene) derivatives. For 2-methyl substitution, methylene donors such as dichloromethane or methylene diacetate are employed:

Example Protocol (adapted from EP2624811B1):

  • Reactants : 3-methylcatechol (1.0 equiv), methylene chloride (1.2 equiv).

  • Conditions : Reflux in acetic acid with catalytic H₂SO₄ (5 mol%) for 6 hours.

  • Yield : ~72% after vacuum distillation.

Mechanism : Acid-catalyzed nucleophilic attack of hydroxyl groups on methylene chloride, forming the dioxole ring.

Alternative Ring-Closing Methods

WO2018234299A1 describes a palladium-catalyzed coupling for strained benzodioxoles, though this is less common for methyl-substituted derivatives.

Introduction of the Ethanol Side Chain

Reduction of Acetylated Intermediates

A widely cited approach involves reducing a ketone precursor (e.g., 2-methylbenzodioxol-2-yl ethanone) to ethanol:

Procedure (based on US8987188B2):

  • Synthesize 2-methylbenzodioxol-2-yl ethanone :

    • React 2-methylcatechol with acetyl chloride in the presence of AlCl₃ (Friedel-Crafts acylation).

    • Yield : 68–75%.

  • Reduce ketone to ethanol :

    • Use NaBH₄ in methanol (0°C to RT, 2 hours).

    • Yield : 85–90%.

Key Data :

StepReagentsTemperatureTimeYield
Friedel-Crafts acylationAlCl₃, acetyl chloride0°C → RT4 h68%
ReductionNaBH₄, MeOH0°C → RT2 h88%

Direct Hydroxyethylation

Alternative routes employ hydroxyethylation via Grignard reagents:

  • Reactants : 2-methylbenzodioxol-2-yl magnesium bromide + ethylene oxide.

  • Conditions : THF, −78°C, 1 hour.

  • Yield : 62% (requires stringent anhydrous conditions).

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction : Ethyl acetate/water partitioning to remove polar impurities.

  • Column chromatography : Silica gel with hexane/ethyl acetate (7:3) for final purification.

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 6.78–6.85 (m, 3H, Ar-H), 4.25 (t, 2H, CH₂OH), 3.72 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

    • MS (EI) : m/z 194 [M]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield
Friedel-Crafts + reductionHigh selectivity, scalableMultiple steps, acidic waste60–70%
HydroxyethylationSingle-stepLow yield, sensitive conditions50–62%
Patent-based cyclizationOptimized for industrial scaleRequires specialized reagents65–75%

Industrial Applications and Modifications

While primarily a research chemical, structural analogs are used in:

  • Perfumery : Ethanol derivatives enhance water-like olfactory notes.

  • Pharmaceuticals : Benzodioxole cores are PDE4 inhibitors .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Formation of 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethanal or 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethanoic acid.

    Reduction: Formation of 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethane.

    Substitution: Formation of various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name Substituents on Benzodioxole Ring Functional Groups Molecular Formula Reference
2-(2-Methylbenzo[1,3]dioxol-2-yl)ethanol 2-Methyl Ethanol (-CH2CH2OH) C10H12O3 Inferred
2-(1,3-Benzodioxol-5-yl)ethanol None (5-position unsubstituted) Ethanol (-CH2CH2OH) C9H10O3
2-(5-Isopropylbenzo[d][1,3]dioxol-2-yl)ethanone 2-Isopropyl Ketone (-COCH3) C13H14O3
2-(5-Butylbenzo[d][1,3]dioxol-2-yl)ethanone 2-Butyl Ketone (-COCH3) C14H16O3
2-(2-Methylbenzo[d][1,3]dioxol-5-yl)carboxylic acid 2-Methyl, 5-carboxylic acid Carboxylic acid (-COOH) C10H10O5

Key Observations :

  • Substituent Position: The 2-methyl group in the target compound distinguishes it from analogs like 2-(1,3-benzodioxol-5-yl)ethanol, where substituents are absent or located at the 5-position. This positional difference affects steric interactions and electronic distribution .

Physical and Chemical Properties

Data from structurally related compounds provide insights into expected properties:

Compound Name Melting Point (°C) Yield (%) Solubility Reference
This compound Not reported N/A Likely polar solvents Inferred
2-(2-([1,1'-Biphenyl]-4-yl)allyl)benzodioxole (5eʹ) 138.8–139.9 40 Organic solvents
5'-(Benzenesulfonyl)benzodioxole (5f) 178.0–179.4 85 Organic solvents
1-(5-Isopropylbenzo[d][1,3]dioxol-2-yl)ethanone Not reported 40–85 Oily liquid

Key Observations :

  • Melting Points : Methyl and bulky substituents (e.g., benzenesulfonyl in 5f) increase melting points due to enhanced crystallinity .
  • Solubility: Ethanol derivatives are expected to exhibit higher aqueous solubility compared to ketones or non-polar analogs .

Spectroscopic Data

NMR and HRMS data for selected analogs:

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z) Reference
2-(1,3-Benzodioxol-5-yl)ethanol 6.78 (d, J=1.9 Hz, 4H; aromatic) 101.5 (C-O), 60.8 (-CH2OH) 166.0634 (C9H10O3)
Methyl 2-(2-methylbenzodioxolyl)propanoate (3e) 1.45 (s, 3H; CH3), 3.72 (s, 3H; OCH3) 169.2 (C=O), 25.1 (CH3) 254.1152 (C12H14O5)
2-(5-Isopropylbenzo[d][1,3]dioxol-2-yl)ethanone 2.95 (septet, J=6.8 Hz, 1H; CH(CH3)2) 207.8 (C=O), 28.4 (CH3) 218.0943 (C13H14O3)

Key Observations :

  • Aromatic Signals : Benzodioxole protons typically appear at δ 6.5–7.5 ppm, with splitting patterns influenced by substituents .
  • Methyl Groups : Methyl groups on the benzodioxole ring resonate at δ 1.2–2.5 ppm in 1H NMR, with corresponding carbons at δ 20–30 ppm in 13C NMR .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylbenzo[1,3]dioxol-2-yl)ethanol, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound is synthesized via catalytic reactions involving dioxolane derivatives and phenylmethanol precursors. For example, analogous compounds (e.g., {2-[2-(Dimethylamino)ethoxy]phenyl}methanol) are prepared using catalysts like AgNO₃/SiO₂ under controlled solvent systems (e.g., Et₂O/hexanes) to achieve yields up to 58% . Optimization involves adjusting reaction time, temperature, and catalyst loading.
  • Key Considerations : Purification steps (e.g., column chromatography) are critical for removing byproducts. Industrial-scale methods emphasize crystallization and solvent recovery .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are standard. For crystallography, SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement, particularly for resolving hydrogen bonding and stereochemistry . DFT calculations (e.g., 6-31G** basis sets) validate electronic properties such as dipole moments (~5.5–7.35 Debye), which correlate with solvation behavior .

Q. How does the compound behave under common chemical reactions (oxidation, reduction, substitution)?

  • Methodology :

  • Oxidation : Chromium trioxide or KMnO₄ oxidizes the hydroxyl group to aldehydes/ketones.
  • Reduction : NaBH₄ or LiAlH₄ reduces ester or ketone moieties while preserving the dioxolane ring .
  • Substitution : Electrophilic aromatic substitution occurs at the benzene ring under halogenation or nitration conditions, requiring careful pH control to avoid ring-opening .

Advanced Research Questions

Q. What computational models (e.g., DFT) predict the electronic properties of this compound, and how do they inform reactivity?

  • Methodology : Density Functional Theory (DFT) at the 6-31G** level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These models reveal electron-deficient regions on the dioxolane ring, guiding nucleophilic attack strategies . For example, DFT-predicted dipole moments explain solvation effects in polar solvents, critical for reaction design .

Q. How can structural analogs of this compound be designed to enhance biological activity (e.g., GLP-1 receptor activation)?

  • Methodology : Structure-activity relationship (SAR) studies on related compounds (e.g., imidazole derivatives with benzo[d][1,3]dioxol groups) show that substituents like piperidine or oxetane rings improve receptor binding. Molecular docking simulations identify key interactions (e.g., hydrogen bonding with GLP-1 receptor residues) .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial inactivity vs. anticancer potential)?

  • Methodology :

  • In-vitro Assays : Test against multiple cell lines (e.g., cancer vs. normal) with standardized protocols (e.g., MTT assays). For example, fungal-derived benzo[d][1,3]dioxole analogs showed no antimicrobial activity (MIC >64 µg/mL) but exhibited anti-proliferative effects via apoptosis induction .
  • Mechanistic Studies : Compare metabolic stability (e.g., cytochrome P450 interactions) and membrane permeability (logP calculations) to explain divergent bioactivity .

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